![molecular formula C17H29NO2 B5010985 1-{[2-(2,4,6-Trimethylcyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}pyrrolidine](/img/structure/B5010985.png)
1-{[2-(2,4,6-Trimethylcyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[2-(2,4,6-Trimethylcyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}pyrrolidine is a complex organic compound with a unique structure that includes a pyrrolidine ring, a dioxolane ring, and a trimethylcyclohexene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(2,4,6-Trimethylcyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}pyrrolidine typically involves multiple steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by reacting a suitable diol with an aldehyde or ketone under acidic conditions.
Attachment of the Trimethylcyclohexene Moiety: This step involves the reaction of the dioxolane intermediate with a trimethylcyclohexene derivative, often using a Lewis acid catalyst.
Formation of the Pyrrolidine Ring: The final step involves the cyclization of the intermediate with a suitable amine to form the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
1-{[2-(2,4,6-Trimethylcyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-{[2-(2,4,6-Trimethylcyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-{[2-(2,4,6-Trimethylcyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}pyrrolidine involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylcyclohex-1-en-1-yl derivatives: These compounds share the trimethylcyclohexene moiety and may have similar chemical properties.
Dioxolane derivatives: Compounds with a dioxolane ring can have similar reactivity and applications.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may exhibit similar biological activities.
Uniqueness
1-{[2-(2,4,6-Trimethylcyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}pyrrolidine is unique due to the combination of its structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[[2-(2,4,6-trimethylcyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2/c1-12-8-13(2)16(14(3)9-12)17-19-11-15(20-17)10-18-6-4-5-7-18/h8,13-17H,4-7,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLAMGAOAHIHBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(C1C2OCC(O2)CN3CCCC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
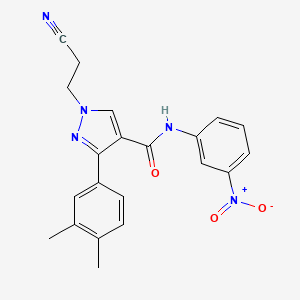
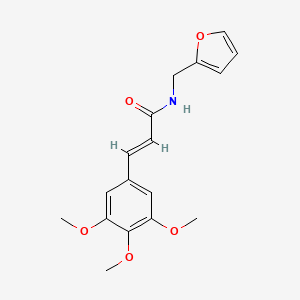
![4-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde](/img/structure/B5010932.png)
![N-[2-methoxy-5-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)phenyl]propanamide](/img/structure/B5010943.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B5010951.png)
![N-(5-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5010952.png)
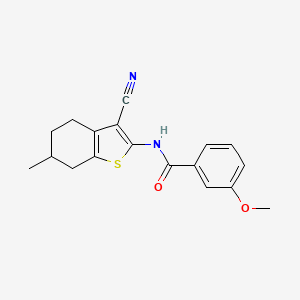
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5010955.png)
![(4aS*,8aR*)-2-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}decahydroisoquinoline](/img/structure/B5010960.png)
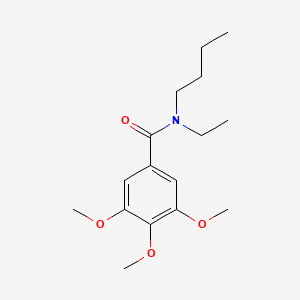
![5-(2,5-dimethylfuran-3-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B5010974.png)
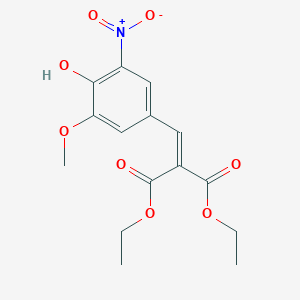
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5011003.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[2-(1H-indol-1-yl)ethyl]propanamide](/img/structure/B5011011.png)
